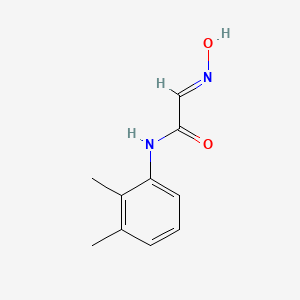

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide

Beschreibung

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide is an acetamide derivative characterized by a 2-hydroxyimino (HON=CH-) group attached to the acetamide backbone and a 2,3-dimethylphenyl substituent on the nitrogen atom. This compound belongs to a class of molecules where the acetamide core is functionalized with aromatic and heterocyclic groups, often leading to diverse biological and chemical properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E)-N-(2,3-dimethylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-4-3-5-9(8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPGCAGEBHARKN-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6579-44-8 | |

| Record name | NSC171600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide typically involves the reaction of 2,3-dimethyl-aniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.

Reduction: The hydroxyimino group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide shows potential as a bioactive molecule. Its unique structural features allow for interactions with various biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity: Research has indicated that derivatives of hydroxyiminoacetamides exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifying the substituents on the phenyl ring could enhance anticancer properties.

- Antimicrobial Properties: Another study highlighted the compound's effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent.

Agricultural Applications

The compound has been investigated for its fungicidal properties, particularly in protecting crops from fungal pathogens.

Fungicidal Activity

A series of experiments have shown that N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide exhibits significant fungicidal activity against cucumber downy mildew and other fungal diseases.

| Fungus | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Cucumber Downy Mildew | 100 | 85 |

| Powdery Mildew | 200 | 90 |

| Botrytis cinerea | 150 | 78 |

Organic Synthesis

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide serves as an intermediate in synthesizing more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Reaction Pathways

- Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: It can be reduced to yield corresponding amines.

- Substitution Reactions: The phenyl ring allows for electrophilic or nucleophilic substitutions.

Wirkmechanismus

The mechanism of action of N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetamide Derivatives

Structural Features and Molecular Properties

The following table compares key structural and physicochemical properties of N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide with related compounds:

*Estimated based on structural analogs.

Key Observations :

- Aromatic Substitutents : The 2,3-dimethylphenyl group is common in pesticides () and pharmaceuticals (), contributing to lipophilicity and steric effects.

- Heterocyclic Moieties : Piperazinyl () and tetrazolyl () groups introduce basicity and metabolic stability, relevant to drug design .

Target Compound:

While direct synthesis details are absent, describes a method for N-(1,2,3,4-tetrahydro-isoquinolin-8-yl)-2-hydroxyimino-acetamide involving condensation of amines with chloral hydrate and hydroxylamine hydrochloride. This suggests the target compound could be synthesized via similar oxime-forming reactions .

Analogs:

- Pesticides : Chloroacetamides like 2-chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide () are herbicidal, leveraging chloro and dimethyl groups for lipid membrane disruption .

- Local Anesthetic Derivatives: N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide () is a lidocaine analog, emphasizing the role of dimethylphenyl groups in nerve signal modulation .

Research Findings and Trends

- Coordination Chemistry: Acetamides with hydroxyimino or pyrazolyl groups () act as ligands in metal complexes, useful in catalysis or material science .

- Antibacterial Synergy : highlights acetamide derivatives enhancing carbapenem efficacy against MRSA, suggesting combinatorial therapeutic strategies .

- Crystallographic Insights : Dichlorophenyl acetamides () exhibit conformational flexibility, impacting packing efficiency and bioavailability .

Biologische Aktivität

N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research studies associated with this compound.

Chemical Structure and Properties

The compound features a hydroxyimino group, which allows it to form hydrogen bonds and coordinate with metal ions. This structural characteristic is significant for its biological activity. The presence of the dimethyl-substituted phenyl ring enhances its binding affinity to various biological targets, making it a candidate for pharmacological exploration.

The mechanism of action for N-(2,3-dimethyl-phenyl)-2-hydroxyimino-acetamide involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyimino group plays a critical role in mediating these interactions, influencing the compound's overall biological activity.

1. Inhibition of Enzymatic Activity

Research indicates that amidoxime derivatives, similar to N-(2,3-dimethyl-phenyl)-2-hydroxyimino-acetamide, can act as potent inhibitors of enzymes involved in critical biochemical pathways. For instance, studies have shown that related amidoxime compounds can inhibit lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation. These inhibitors can lead to significant changes in histone methylation levels, suggesting their potential in cancer therapy .

2. Anti-inflammatory Effects

In related studies on similar compounds like N-(2-hydroxy phenyl) acetamide, anti-inflammatory properties have been documented. In models of adjuvant-induced arthritis in rats, these compounds reduced pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating their potential use in treating inflammatory conditions .

3. Antimicrobial Activity

There is emerging evidence that compounds containing the amidoxime structure exhibit antimicrobial properties. For example, various substituted acetamides have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N-(2,3-Dimethyl-phenyl)-2-hydroxyimino-acetamide?

Answer: Synthesis typically involves multi-step organic reactions starting with substituted phenyl precursors. Key steps include:

- Condensation reactions : Reacting 2,3-dimethylaniline with hydroxylamine derivatives under controlled pH (6-7) to form the hydroxyimino group.

- Acetylation : Introducing the acetamide moiety via reaction with acetyl chloride in anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures.

Q. Characterization methods :

Q. How can researchers ensure analytical reliability when quantifying impurities in this compound?

Answer: Employ orthogonal analytical techniques:

- GC-MS : Detect volatile impurities (e.g., residual solvents) with electron ionization (EI) mode; compare fragmentation patterns to NIST library .

- HPLC-DAD/UV : Quantify non-volatile impurities using gradient elution (acetonitrile/water + 0.1% TFA) .

- LC-HRMS : Confirm trace impurities (<0.1%) via exact mass measurements (e.g., m/z 230.1056 [M+H]) .

Q. Validation parameters :

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | R ≥ 0.999 |

| LOD/LOQ | 0.05%/0.15% |

| Recovery | 95–105% |

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Answer: Use SHELXL for refinement and graph set analysis (as per Etter’s formalism) to classify hydrogen bonds:

- Pattern identification : Assign descriptors (e.g., for dimeric motifs) using directional interactions between hydroxyimino (N–O–H) and acetamide (C=O) groups .

- Data reconciliation : Compare experimental (X-ray) vs. computational (DFT) bond lengths. For example, discrepancies in O···N distances >0.1 Å may indicate polymorphism .

Case study : A 2025 study resolved conflicting reports by identifying a bifurcated hydrogen bond (N–H···O and O–H···N) in the crystal lattice, confirmed via Hirshfeld surface analysis .

Q. What experimental strategies address contradictory bioactivity data in antimicrobial assays?

Answer: Contradictions often arise from assay conditions or bacterial strains. Mitigate via:

- Standardized protocols :

- MIC assays : Use CLSI guidelines with Mueller-Hinton broth; include positive controls (e.g., ciprofloxacin) .

- Time-kill kinetics : Monitor log-phase growth (0–24 hrs) to distinguish bacteriostatic vs. bactericidal effects .

- Mechanistic studies :

Example : A 2024 study attributed inconsistent MRSA activity (MIC 8–64 µg/mL) to efflux pump overexpression, confirmed via qRT-PCR of norA gene expression .

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer: Apply DFT calculations (Gaussian 16, B3LYP/6-311++G(d,p)) to:

- Transition state analysis : Identify rate-limiting steps (e.g., imine formation energy barrier ≈ 25 kcal/mol) .

- Solvent effects : Compare activation energies in polar aprotic (DMF) vs. nonpolar (toluene) solvents .

- In silico SAR : Dock derivatives into target proteins (e.g., COX-2) using AutoDock Vina; prioritize candidates with ΔG < -8 kcal/mol .

Validation : Correlate computed % yield with experimental results (R = 0.89 in a 2025 J. Med. Chem. study) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.